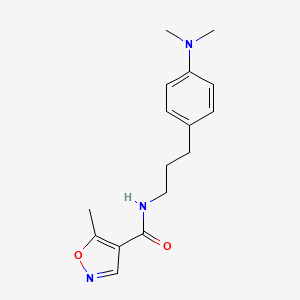

![molecular formula C18H17N3O3S B2359881 N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)tetrahydrofuran-2-carboxamide CAS No. 1021039-67-7](/img/structure/B2359881.png)

N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)tetrahydrofuran-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)tetrahydrofuran-2-carboxamide” is a compound that has been studied for its potential use as a PET tracer for imaging GluN2A-containing NMDA receptors . The compound is based on a 5H-thiazolo[3,2-α]pyrimidin-5-one scaffold .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature, typically involving reactions such as the Biginelli reaction and Hantzsch-type condensation of dihydropyrimidines with substituted phenacyl chlorides .

Molecular Structure Analysis

The molecular structure of this compound is based on a 5H-thiazolo[3,2-α]pyrimidin-5-one scaffold . This scaffold is a heterocyclic compound that contains a thiazole ring fused with a pyrimidine ring.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound typically involve the Biginelli reaction and Hantzsch-type condensation of dihydropyrimidines with substituted phenacyl chlorides .

科学的研究の応用

Synthesis and Derivative Formation

- Thiazolo[3,2-a]pyrimidine derivatives have been synthesized for various applications, including the development of new 1,2,3,4-tetrahydropyrimidine-2-thione and thiazolo[3,2-a]pyrimidine derivatives, as explored by Fadda et al. (2013) in the Journal of Heterocyclic Chemistry (Fadda et al., 2013).

Antimicrobial and Anticancer Properties

- Novel derivatives of thiazolo[3,2-a]pyrimidine have been evaluated for their antimicrobial and anticancer activities. Verma and Verma (2022) in the Journal of Medical Pharmaceutical and Allied Sciences reported on the synthesis of novel pyrimidine derivatives clubbed with thiazolidinone, showing promising results against microbial strains and cervical cancer cell lines (Verma & Verma, 2022).

Anti-inflammatory and Antioxidant Activities

- Research has also been conducted on the anti-inflammatory properties of thiazolo[3,2-a]pyrimidine derivatives. Tozkoparan et al. (1999) in the journal Farmaco synthesized new derivatives and tested them for anti-inflammatory activities, finding moderate activity in some compounds (Tozkoparan et al., 1999). Additionally, Kotaiah et al. (2012) in the European Journal of Medicinal Chemistry synthesized new thieno[2,3-d]pyrimidine derivatives with significant antioxidant activity (Kotaiah et al., 2012).

Preparation for Medicinal Use

- The compound has been prepared for various medicinal properties, including use in allergy medication and antimicrobial studies, as discussed by Moradivalikboni et al. (2014), highlighting the synthesis of 2-R 5-oxo 5-H 6-N,N-diethylcarboxamide 7-phenyl 1,3,4-thiadiazolo-(3,2-a) pyrimidine and its applications (Moradivalikboni et al., 2014).

Antimicrobial and Antitumor Activities

- Gein et al. (2015) synthesized N,5-Diaryl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide hydrochlorides and tested their antimicrobial activity, finding significant activity against various strains (Gein et al., 2015).

作用機序

Target of Action

It is known that derivatives of thiazolo[3,2-a]pyrimidine, to which this compound belongs, have been consistently regarded as structural analogs of biogenic purine bases . This suggests that they can be considered as potential purine antagonists, implying that their targets could be enzymes or receptors that interact with purine bases .

Mode of Action

The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and the biological target . This suggests that the compound may interact with its targets through these modified binding sites.

Biochemical Pathways

Given the wide range of biological activities exhibited by thiazolo[3,2-a]pyrimidine derivatives, including anti-inflammatory, antihypertensive, antiviral, antioxidant, antitumor, anti-hiv, calcium channel blocking, acetylcholine esterase inhibitory, cdc25b phosphatase inhibitory, bcl-2 family proteins inhibitory, glutamate receptor antagonistic, and 5-ht2a receptor antagonistic activities , it can be inferred that this compound may affect multiple biochemical pathways.

Result of Action

Given the wide range of biological activities exhibited by thiazolo[3,2-a]pyrimidine derivatives , it can be inferred that this compound may have diverse molecular and cellular effects, potentially including anti-inflammatory, antihypertensive, antiviral, antioxidant, antitumor, and other effects.

Action Environment

It is known that the synthesis of thiazolo[3,2-a]pyrimidine derivatives can be carried out under ultrasonic irradiation , suggesting that the synthesis environment may play a role in the properties of the compound

特性

IUPAC Name |

N-[3-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]oxolane-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3S/c1-11-8-16(22)21-14(10-25-18(21)19-11)12-4-2-5-13(9-12)20-17(23)15-6-3-7-24-15/h2,4-5,8-10,15H,3,6-7H2,1H3,(H,20,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVQHHYCEQWIZBC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N2C(=CSC2=N1)C3=CC(=CC=C3)NC(=O)C4CCCO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

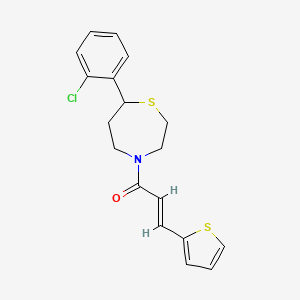

![N-(4-acetylphenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2359799.png)

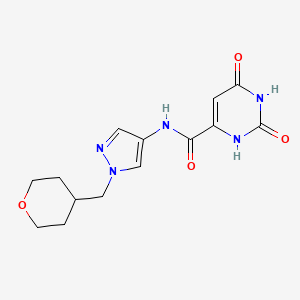

![(2S)-bicyclo[2.2.1]hept-5-en-2-yl(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone](/img/structure/B2359801.png)

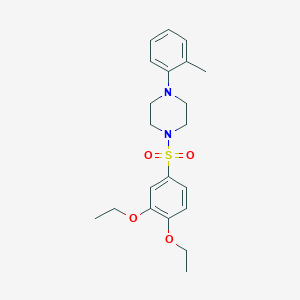

![1-methyl-octahydro-1H-cyclopenta[b]pyridin-4-amine, Mixture of diastereomers](/img/structure/B2359805.png)

![2-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(1-cyanocyclohexyl)-N-methylacetamide](/img/structure/B2359806.png)

![2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2359807.png)

![Tert-butyl 3-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-1-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B2359808.png)

![7-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-5,6-dimethylpyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2359809.png)

![8,9-dimethoxy-2-methyl-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione](/img/structure/B2359810.png)

![4-(diethylsulfamoyl)-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2359821.png)